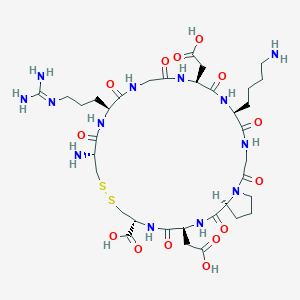

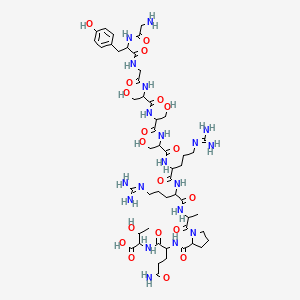

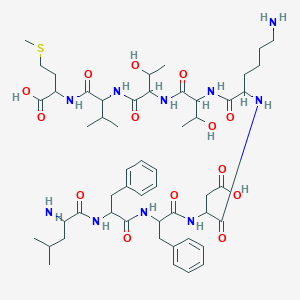

H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH

Übersicht

Beschreibung

Peptides are short chains of amino acids linked by peptide bonds. They are commonly found in every cell and tissue and perform a wide range of essential functions. The peptide you mentioned is a sequence of several amino acids including Leucine (Leu), Phenylalanine (Phe), Aspartic Acid (Asp), Lysine (Lys), Threonine (Thr), Valine (Val), and Methionine (Met). The “DL” notation refers to a mixture of D and L isomers of the amino acids .

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads. The process can be automated using a peptide synthesizer .Molecular Structure Analysis

The molecular structure of a peptide depends on the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has unique properties that can influence the overall structure of the peptide. For example, Leucine is hydrophobic and often found in the interior of proteins, while Aspartic Acid is acidic and often found on the protein surface .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, most of which involve the peptide bonds. For example, they can be hydrolyzed to their constituent amino acids by enzymes called peptidases. They can also react with other molecules to form larger structures, such as proteins or enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. For example, peptides with a high proportion of hydrophobic amino acids are likely to be insoluble in water, while those with charged amino acids may be more soluble. The peptide’s molecular weight can be calculated from the molecular weights of its constituent amino acids .Wissenschaftliche Forschungsanwendungen

Separation and Analysis Techniques

Chromatographic Analysis : Research by Toyo’oka et al. (1999) demonstrates the use of reversed-phase liquid chromatography for separating DL-amino acids, which could be applied to the analysis of complex peptides such as H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH. This method involves labeling amino acids with a fluorescent chiral reagent and detecting them fluorometrically, which is useful for identifying specific DL-amino acid sequences in peptides (Toyo’oka et al., 1999).

Peptide Synthesis and Analysis : A study by Illos et al. (2008) on the formation of oligopeptides from mixtures of racemic alpha-amino acids, such as DL-Leu, DL-Phe, and DL-Val, in aqueous solutions could inform the synthesis and analysis of peptides like H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Illos et al., 2008).

Enzymatic Stability and Degradation

- Stability Studies : Sasaki et al. (1994) investigated the enzymatic stability of peptides, such as deltorphins and their analogs, in a rat brain synaptosomal membrane fraction. Understanding the enzymatic degradation of similar complex peptides could be beneficial for studying H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Sasaki et al., 1994).

Chemical Interactions and Properties

- Molecular Interactions : The work of Yamaguchi et al. (2021) on co-crystals of H2O2 and amino acids like DL-Phe and DL-Asp highlights the potential of studying the interaction of specific amino acids within complex peptides and their applications in capturing molecules in dilute solutions (Yamaguchi et al., 2021).

Biochemical Applications

Conformational Studies : Research by Mezö et al. (1993) focused on the conformation of amino acid and oligopeptide-substituted poly(L-lysine), which can provide insights into the structural properties of complex peptides like H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Mezö et al., 1993).

Amino Acid Sequencing and Structure-Activity Correlations : The study of papain inhibitory activity of amino acid derivatives by Tamai et al. (1981) can be related to understanding the activity of specific sequences within complex peptides (Tamai et al., 1981).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80N10O14S/c1-28(2)24-34(54)44(67)57-37(25-32-16-10-8-11-17-32)46(69)58-38(26-33-18-12-9-13-19-33)47(70)59-39(27-40(65)66)48(71)55-35(20-14-15-22-53)45(68)61-42(30(5)63)51(74)62-43(31(6)64)50(73)60-41(29(3)4)49(72)56-36(52(75)76)21-23-77-7/h8-13,16-19,28-31,34-39,41-43,63-64H,14-15,20-27,53-54H2,1-7H3,(H,55,71)(H,56,72)(H,57,67)(H,58,69)(H,59,70)(H,60,73)(H,61,68)(H,62,74)(H,65,66)(H,75,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGQMYADQMCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80N10O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146160158 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.